molecular formula C8H7BF4O3 B14021594 (3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14021594
M. Wt: 237.95 g/mol
InChI Key: PEXUVUPMXPQFNW-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and trifluoromethyl groups. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often involve heating the reaction mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or alkenyl products.

    Oxidation: Phenol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C8H7BF4O3

Molecular Weight

237.95 g/mol

IUPAC Name

[3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BF4O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3

InChI Key

PEXUVUPMXPQFNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)C(F)(F)F)(O)O

Origin of Product

United States

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